1-[4-[4-(2-Chloro-4,5-difluorobenzoyl)-3-methylpiperazin-1-yl]-3-fluorophenyl]ethanone
Overview
Description
1-[4-[4-(2-Chloro-4,5-difluorobenzoyl)-3-methylpiperazin-1-yl]-3-fluorophenyl]ethanone is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a chlorodifluorobenzoyl group and a fluorophenyl group. The presence of multiple halogen atoms and a piperazine ring makes this compound interesting for research in medicinal chemistry and material science.
Scientific Research Applications
1-[4-[4-(2-Chloro-4,5-difluorobenzoyl)-3-methylpiperazin-1-yl]-3-fluorophenyl]ethanone has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific receptors or enzymes.
Material Science: The compound’s unique structure makes it a candidate for the synthesis of novel materials with specific properties, such as enhanced thermal stability or conductivity.
Biological Research: It is used in studies investigating the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: The compound is explored for its potential use in the production of specialty chemicals and advanced materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[4-(2-Chloro-4,5-difluorobenzoyl)-3-methylpiperazin-1-yl]-3-fluorophenyl]ethanone typically involves multiple steps, starting from commercially available precursors. One common route involves the acylation of 2-chloro-4,5-difluorobenzoic acid with a suitable piperazine derivative under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired product from by-products and unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions
1-[4-[4-(2-Chloro-4,5-difluorobenzoyl)-3-methylpiperazin-1-yl]-3-fluorophenyl]ethanone can undergo various chemical reactions, including:
Nucleophilic Substitution: The presence of halogen atoms makes it susceptible to nucleophilic substitution reactions, where nucleophiles replace the halogen atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Mechanism of Action
The mechanism of action of 1-[4-[4-(2-Chloro-4,5-difluorobenzoyl)-3-methylpiperazin-1-yl]-3-fluorophenyl]ethanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The presence of halogen atoms and the piperazine ring can enhance its binding affinity and specificity for certain targets. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1-Chloro-2,4-difluorobenzene: Shares the chlorodifluorobenzene moiety but lacks the piperazine and ethanone groups.
2-Chloro-4,5-difluorobenzoic acid: Contains the chlorodifluorobenzoyl group but differs in the functional groups attached.
4-Chloro-2,5-difluorobenzoic acid: Similar in structure but with different substitution patterns on the benzene ring.
Uniqueness
1-[4-[4-(2-Chloro-4,5-difluorobenzoyl)-3-methylpiperazin-1-yl]-3-fluorophenyl]ethanone is unique due to its combination of a piperazine ring, multiple halogen atoms, and a fluorophenyl group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
1-[4-[4-(2-chloro-4,5-difluorobenzoyl)-3-methylpiperazin-1-yl]-3-fluorophenyl]ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClF3N2O2/c1-11-10-25(19-4-3-13(12(2)27)7-18(19)24)5-6-26(11)20(28)14-8-16(22)17(23)9-15(14)21/h3-4,7-9,11H,5-6,10H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIKDQLCWDUEJFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)C2=CC(=C(C=C2Cl)F)F)C3=C(C=C(C=C3)C(=O)C)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClF3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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